molecular formula C14H13N3 B8313812 4-(1H-indazol-1-ylmethyl)aniline

4-(1H-indazol-1-ylmethyl)aniline

Cat. No.: B8313812
M. Wt: 223.27 g/mol
InChI Key: LVHUWDPKGIORCD-UHFFFAOYSA-N
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Description

4-(1H-Indazol-1-ylmethyl)aniline is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. It features an aniline moiety linked to the 1-position of a 1H-indazole ring via a methylene bridge, making it a versatile building block for the synthesis of more complex molecules. The indazole scaffold is a privileged structure in drug discovery due to its widespread biological activities and presence in several approved drugs and clinical candidates . Indazole-based compounds have demonstrated significant potential in oncology, inflammation, and central nervous system (CNS) disorders . For instance, derivatives have been developed as inhibitors for various kinases, JNK inhibitory agents for inflammatory disorders, and as tropomyosin receptor kinase (TRK) inhibitors for treating solid tumors . The presence of both the indazole ring and a primary aniline group in this compound provides two key sites for further chemical modification. Researchers can utilize this building block to create libraries of novel molecules aimed at exploring structure-activity relationships and identifying new lead compounds for a range of therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-(indazol-1-ylmethyl)aniline

InChI

InChI=1S/C14H13N3/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16-17/h1-9H,10,15H2

InChI Key

LVHUWDPKGIORCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Indazole vs.
  • Substituent Effects : Methyl groups on the heterocycle (e.g., 4-(2-Methyl-1H-imidazol-1-yl)aniline ) alter electronic density and steric hindrance, modulating reactivity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility pKa
4-(1H-Imidazol-1-ylmethyl)aniline C₁₀H₁₁N₃ 173.21 128–130 Chloroform, Methanol Not reported
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline C₉H₁₀N₄* 174.21 (calc.) Not reported Slightly in Chloroform 4.42 ± 0.10
4-(1-Methyl-1H-imidazol-5-yl)aniline C₁₀H₁₁N₃ 173.21 Not reported Not reported Not reported
Benzimidazole derivatives Varies 300–400 150–250 DMSO, DMF Not reported

*Note: Triazole derivative’s molecular formula inferred from structural analysis; conflicting data in evidence.

Key Observations :

  • The pKa of 4.42 for the triazole variant suggests greater acidity compared to imidazole derivatives, impacting protonation states in biological environments.

Q & A

Basic: What are the common synthetic routes for 4-(1H-indazol-1-ylmethyl)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis typically involves coupling reactions between indazole derivatives and halogenated aniline precursors. Key steps include:

  • Nucleophilic substitution : Reacting 1H-indazole with 4-(bromomethyl)aniline in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF .
  • Catalytic cross-coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate C–N bond formation between indazole and functionalized aniline derivatives .
    Optimization strategies :
  • Temperature control : Maintaining 80–100°C minimizes side reactions.
  • Catalyst loading : Reducing Pd catalyst to 2–5 mol% lowers costs while maintaining efficiency.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves yield purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (6.5–8.5 ppm), NH₂ protons (δ ~5.0 ppm, broad singlet), and methylene bridge protons (δ ~4.5–5.0 ppm) .
    • ¹³C NMR : Indazole carbons (120–140 ppm) and aniline carbons (110–130 ppm) confirm connectivity .
  • FTIR : NH₂ stretching (~3400 cm⁻¹), C–N stretching (~1250 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 224.1 (C₁₄H₁₂N₃⁺) and fragmentation patterns validate the structure .
    Advanced tip : X-ray crystallography (using SHELX programs) resolves crystal packing and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, solvent, cell lines).
  • Impurity profiles : Side products from incomplete coupling reactions may skew bioactivity results .
    Resolution strategies :
  • Reproducibility checks : Standardize assay protocols (e.g., use identical cell lines and solvent controls).
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (e.g., MTT) to confirm target specificity .
  • Analytical HPLC : Quantify purity (>95%) and identify by-products using C18 columns and UV detection at 254 nm .

Advanced: What computational strategies are employed to model the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets like kinases or GPCRs. Key parameters:
    • Grid box centered on the active site (e.g., ATP-binding pocket for kinase targets).
    • Scoring functions : Evaluate binding affinity (ΔG) and hydrogen-bond interactions with residues (e.g., Asp86 in EGFR) .
  • Molecular dynamics (MD) simulations (GROMACS) :
    • Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 50–100 ns to assess stability.
    • Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .
      Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays .

Advanced: How does the electronic environment of the indazole ring influence the reactivity and stability of this compound in different solvents?

Methodological Answer:

  • Indazole electronics : The electron-deficient nature of the indazole ring (due to aromatic N-atoms) increases susceptibility to nucleophilic attack at the methylene bridge .
  • Solvent effects :
    • Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates in substitution reactions but may promote decomposition at high temperatures.
    • Protic solvents (MeOH, EtOH) : Enhance NH₂ group solubility but reduce reaction rates due to hydrogen bonding .
      Stability studies :
  • Monitor degradation via HPLC in accelerated conditions (40°C, 75% RH).
  • Use antioxidants (e.g., BHT) in storage to prevent oxidation of the aniline moiety .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

Methodological Answer:

  • Challenges :
    • Polymorphism : Multiple crystal forms due to flexible methylene linker.
    • Weak diffraction : Low symmetry or solvent inclusion complicates data collection .
  • Solutions :
    • Vapor diffusion : Use slow evaporation with mixed solvents (e.g., EtOH/water) to grow single crystals.
    • Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion.
    • SHELXT refinement : Leverage dual-space algorithms for ab initio phasing of small-molecule structures .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase inhibitor scaffolds : The indazole core mimics adenine in ATP-binding pockets, enabling inhibition of targets like JAK2 or CDK4/6 .
  • Anticancer agents : Functionalization at the NH₂ group with sulfonamide or urea moieties enhances cytotoxicity (e.g., IC₅₀ < 1 µM in MCF-7 cells) .
  • PET tracer development : Radiolabeling with ¹¹C or ¹⁸F at the methylene bridge enables imaging of tumor targets .

Advanced: How can researchers analyze and mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Root causes :
    • Inconsistent catalyst activity (e.g., Pd leaching in cross-coupling).
    • Residual solvents (DMF, THF) affecting crystallization .
  • Mitigation :
    • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
    • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
    • QC protocols : Enforce strict specifications for residual solvents (<500 ppm) via GC-MS .

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